molecular formula C19H19ClN2O3S B11315807 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11315807
M. Wt: 390.9 g/mol
InChI Key: CHINQASPCHWXLK-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylaminoethyl Group: This step involves the reaction of the chlorinated chromene with 2-(dimethylamino)ethylamine under basic conditions.

    Thiophene Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(dimethylamino)-2-(phenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[2-(dimethylamino)-2-(pyridin-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN2O3S

Molecular Weight

390.9 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H19ClN2O3S/c1-11-7-16-12(8-13(11)20)15(23)9-17(25-16)19(24)21-10-14(22(2)3)18-5-4-6-26-18/h4-9,14H,10H2,1-3H3,(H,21,24)

InChI Key

CHINQASPCHWXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NCC(C3=CC=CS3)N(C)C

Origin of Product

United States

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